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molecular formula C9H10O3 B1293910 3-Ethoxysalicylaldehyde CAS No. 492-88-6

3-Ethoxysalicylaldehyde

Cat. No. B1293910
M. Wt: 166.17 g/mol
InChI Key: OFQBYHLLIJGMNP-UHFFFAOYSA-N
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Patent
US07259266B2

Procedure details

Bromine (2.95 g, 15.95 mmol) was added to a stirring solution of 3-ethoxy-2-hydroxybenzaldehyde (5.30 g, 31.9 mmol), which was dissolved in 30% HBr/HOAc The solution was stirred for 1.5 hrs at r.t. The reaction was quenched with H2O and extracted with ethyl acetate. The organic layer was washed with sat. ammonium chloride and dried over anhydrous sodium sulfate. Upon filtration the filtrate was concentrated in vacuo and purified by flash chromatography (silica gel) and eluted with 5% EtOAc/hexanes to yield 1.56 g (20%) of the title compound as a colorless oil: ESHRMS m/z 242.9657 (M−H, C9H9O3Br, Calc'd 242.9662).
Quantity
2.95 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
20%

Identifiers

REACTION_CXSMILES
[Br:1]Br.[CH2:3]([O:5][C:6]1[C:7]([OH:14])=[C:8]([CH:11]=[CH:12][CH:13]=1)[CH:9]=[O:10])[CH3:4]>Br.CC(O)=O>[Br:1][C:12]1[CH:13]=[C:6]([O:5][CH2:3][CH3:4])[C:7]([OH:14])=[C:8]([CH:11]=1)[CH:9]=[O:10] |f:2.3|

Inputs

Step One
Name
Quantity
2.95 g
Type
reactant
Smiles
BrBr
Name
Quantity
5.3 g
Type
reactant
Smiles
C(C)OC=1C(=C(C=O)C=CC1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Br.CC(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 1.5 hrs at r.t
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with H2O
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with sat. ammonium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
Upon filtration the filtrate
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (silica gel)
WASH
Type
WASH
Details
eluted with 5% EtOAc/hexanes

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
BrC=1C=C(C(=C(C=O)C1)O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.56 g
YIELD: PERCENTYIELD 20%
YIELD: CALCULATEDPERCENTYIELD 39.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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